4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol
Description
4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol is an organic compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a phenol group and a pyridine ring .
Properties
IUPAC Name |
4-methyl-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-3-4-13(17)12(7-10)9-16-14-8-11(2)5-6-15-14/h3-8,17H,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEXIBSAXOYORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=NC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321864 | |
| Record name | 4-methyl-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692275-85-7 | |
| Record name | 4-methyl-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol typically involves the reaction of 4-methyl-2-aminomethylphenol with 4-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted phenol and pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a phenolic hydroxyl group, a pyridine ring, and an imine linkage. These structural components contribute to its diverse chemical reactivity and biological interactions. The ability to form complexes with metal ions enhances its potential for various applications, particularly in medicinal chemistry and material science .
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Its interaction with metal ions can disrupt bacterial cell membranes, suggesting its utility in developing new antimicrobial agents. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi .
Drug Development
The compound's unique structure makes it a candidate for drug development. It can potentially serve as a lead compound for synthesizing new pharmaceuticals targeting specific diseases. For example, derivatives of similar compounds have been explored for their effectiveness against cancer cells and other diseases .
Coordination Chemistry
The ability of this compound to form stable complexes with metal ions is significant in coordination chemistry. These complexes can exhibit enhanced biological activity and stability, making them suitable for applications in catalysis and materials science. The coordination capabilities also open avenues for research into novel therapeutic agents that leverage metal ion interactions .
Case Studies
-
Synthesis and Antimicrobial Testing
A study synthesized this compound through a condensation reaction involving 4-methyl-2-hydroxybenzaldehyde and 2-amino-4-methylpyridine. The synthesized compound was tested against various microbial strains, showing significant inhibitory effects, which support its potential as an antimicrobial agent. -
Metal Complex Formation
Research has demonstrated that this compound can form complexes with transition metals like copper and zinc. These metal complexes displayed enhanced antimicrobial properties compared to the free ligand. Such findings suggest that the incorporation of metal ions could be a strategic approach to improving the efficacy of antimicrobial agents derived from this compound .
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The phenol group can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-aminomethylphenol: A precursor in the synthesis of 4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol.
4-Methylpyridine: Another precursor used in the synthesis.
Phenol derivatives: Compounds with similar phenol groups but different substituents.
Uniqueness
This compound is unique due to its combination of a phenol group and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for diverse interactions and applications in various fields of research .
Biological Activity
4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol, also known by its CAS number 692275-85-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its structure-activity relationships (SAR).
Chemical Structure
The molecular formula for this compound is C14H16N2O. The compound features a phenolic structure with a pyridine moiety, which is often associated with various biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. The compound has been tested against several bacterial and fungal strains, demonstrating significant inhibitory effects.
Antibacterial Activity
The antibacterial activity of the compound was evaluated using Minimum Inhibitory Concentration (MIC) values against various pathogens. The results indicate strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
The compound exhibited complete bactericidal activity against S. aureus and E. coli within an 8-hour exposure period .
Antifungal Activity
In addition to its antibacterial properties, the compound also showed antifungal activity against several strains, including Candida albicans. The MIC values for fungal strains were found to be:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that the compound may serve as a potential antifungal agent, particularly in treating infections caused by these fungi .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the molecular structure can significantly influence the biological activity of compounds related to this class. For instance, substituents on the phenyl ring and pyridine moiety can enhance or diminish antimicrobial potency.
Key Observations
- Substituent Effects : Hydroxy and methyl groups on the phenyl ring were found to improve antibacterial activity.
- Pyridine Modifications : Variations in the pyridine ring's nitrogen position affected both antibacterial and antifungal activities.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- A study published in MDPI examined various alkaloids with similar structures, reporting that certain derivatives exhibited potent antimicrobial properties comparable to standard antibiotics .
- Another research highlighted the effectiveness of piperidine derivatives in treating resistant bacterial strains, suggesting that structural analogs of this compound may be developed into effective therapeutic agents .
Q & A
Q. What are the established synthetic routes for 4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution using formaldehyde and a base (e.g., NaOH) to introduce hydroxymethyl groups . Optimization strategies include:
- Temperature control : Elevated temperatures (e.g., 100°C) improve reaction kinetics but require sealed systems to prevent volatile reagent loss .
- Catalyst selection : Palladium(II) acetate and specialized catalysts (e.g., Catalyst A™) enhance coupling efficiency in heterocyclic systems .
- Purification : Column chromatography (hexane/acetone gradients) or recrystallization ensures high purity .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : 1H/13C NMR identifies substituent positions on the phenol and pyridine rings, with dimethylamino or methyl groups showing distinct splitting patterns .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 254.1 [M+H]+ observed in pyrimidine analogs) .
- HPLC : Reverse-phase HPLC with methanol/water gradients resolves impurities, particularly for intermediates .
Advanced Research Questions
Q. How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?
Methodological Answer:
- DFT Calculations : Use Gaussian or similar software to model electron density maps, identifying reactive sites (e.g., phenolic -OH or amino groups) prone to protonation/deprotonation .
- pKa Prediction : Tools like ACD/Labs Percepta estimate ionization states, guiding solvent selection (e.g., stability in THF vs. aqueous buffers) .
- MD Simulations : Simulate solvation effects to assess aggregation or degradation pathways under physiological conditions .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. antioxidant efficacy) across studies?
Methodological Answer:
- Dose-Response Analysis : Use IC50/EC50 curves to differentiate specific activity from non-specific effects .
- Redox Profiling : Compare DPPH/ABTS radical scavenging assays with microbial growth inhibition (e.g., MIC values) to decouple mechanisms .
- Structural Analog Comparison : Benchmark against derivatives like 4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol to isolate substituent effects .
Q. How can environmental fate studies be designed to evaluate this compound’s persistence in ecosystems?
Methodological Answer:
- OECD Guidelines : Follow Test No. 307 for soil degradation or No. 309 for aqueous photolysis .
- LC-MS/MS Quantification : Monitor degradation products (e.g., hydrolyzed pyridine fragments) at ppm-level sensitivity .
- Biotic/Abiotic Partitioning : Assess logP (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation risks .
Experimental Design Considerations
Q. What in vitro assays are suitable for elucidating the compound’s mechanism of action in medicinal chemistry research?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with positive controls (e.g., staurosporine) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) tracked via confocal microscopy .
- Cytotoxicity Profiling : Combine MTT assays with apoptosis markers (e.g., caspase-3 activation) .
Q. How should researchers address discrepancies in synthetic yields reported across literature?
Methodological Answer:
- Reagent Purity Analysis : Verify starting material grades via GC-MS or Karl Fischer titration .
- Replication with DOE : Apply factorial design to test variables (temperature, solvent ratios) systematically .
- Cross-Lab Validation : Collaborate to standardize protocols (e.g., ICH Q2(R1) for HPLC methods) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
